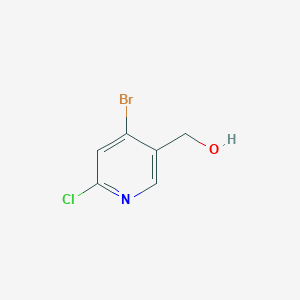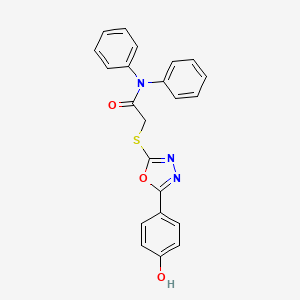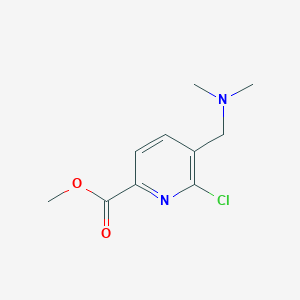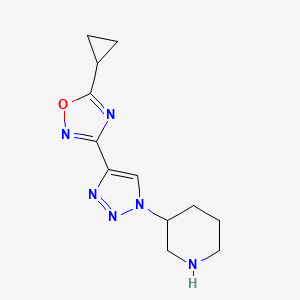
4-Chloro-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8ClN2O3 It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methoxy-1-methylpyrazole with a carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization or chromatography might be employed to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group might be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can target the carboxylic acid group, potentially converting it to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products:
Oxidation: Formation of 4-chloro-3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 4-chloro-3-methoxy-1-methyl-1H-pyrazole-5-methanol.
Substitution: Formation of 4-amino-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid or 4-thio-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid.
Aplicaciones Científicas De Investigación
4-Chloro-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mecanismo De Acción
The mechanism by which 4-Chloro-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Methyl-1H-pyrazole-5-carboxylic acid
Comparison:
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but with an ethyl group instead of a methoxy group. This difference can affect its reactivity and applications.
- 3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the chlorine and methoxy substituents, which can significantly alter its chemical properties and potential uses.
Propiedades
Fórmula molecular |
C6H7ClN2O3 |
|---|---|
Peso molecular |
190.58 g/mol |
Nombre IUPAC |
4-chloro-5-methoxy-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7ClN2O3/c1-9-4(6(10)11)3(7)5(8-9)12-2/h1-2H3,(H,10,11) |
Clave InChI |
IWTUAQNKLSGOOD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)OC)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11781857.png)

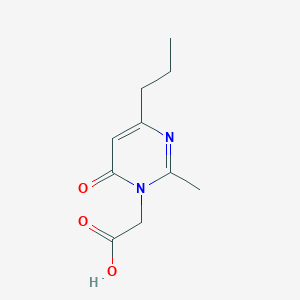

![2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole](/img/structure/B11781892.png)

